Cas no 2137787-51-8 (5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid structure](https://it.kuujia.com/scimg/cas/2137787-51-8x500.png)
2137787-51-8 structure
Nome del prodotto:5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid
Numero CAS:2137787-51-8
MF:C24H21NO5
MW:403.427246809006
CID:4640283
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid
-
- Inchi: 1S/C24H21NO5/c1-29-22-11-10-15(12-20(22)23(26)27)13-25-24(28)30-14-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13-14H2,1H3,(H,25,28)(H,26,27)
- Chiave InChI: YTCVRSJLQJQQDN-UHFFFAOYSA-N
- Sorrisi: C(O)(=O)C1=CC(CNC(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)=CC=C1OC
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-657869-0.5g |
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid |
2137787-51-8 | 95% | 0.5g |
$1002.0 | 2023-06-06 | |
Enamine | EN300-657869-0.1g |
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid |
2137787-51-8 | 95% | 0.1g |
$446.0 | 2023-06-06 | |
Chemenu | CM455969-1g |
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid |
2137787-51-8 | 95%+ | 1g |
$*** | 2023-03-30 | |
Aaron | AR01ELAL-2.5g |
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid |
2137787-51-8 | 95% | 2.5g |
$3490.00 | 2023-12-14 | |
1PlusChem | 1P01EL29-50mg |
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid |
2137787-51-8 | 95% | 50mg |
$418.00 | 2023-12-19 | |
1PlusChem | 1P01EL29-1g |
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid |
2137787-51-8 | 95% | 1g |
$1652.00 | 2023-12-19 | |
1PlusChem | 1P01EL29-2.5g |
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid |
2137787-51-8 | 95% | 2.5g |
$3177.00 | 2023-12-19 | |
Aaron | AR01ELAL-50mg |
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid |
2137787-51-8 | 95% | 50mg |
$435.00 | 2025-02-10 | |
Aaron | AR01ELAL-250mg |
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid |
2137787-51-8 | 95% | 250mg |
$901.00 | 2025-02-10 | |
A2B Chem LLC | AX59297-1g |
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid |
2137787-51-8 | 95% | 1g |
$1389.00 | 2024-04-20 |
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid Letteratura correlata
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Shunhang Wei,Rong Wu,Jikang Jian,Yanfei Sun RSC Adv., 2015,5, 57240-57244
2137787-51-8 (5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid) Prodotti correlati
- 1823882-20-7(2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile)
- 930708-84-2(2-chloro-5-methylphenyl 5,6-dichloropyridine-3-carboxylate)
- 667437-48-1(2-(3-Bromobenzyl)oxy-3-methoxybenzaldehyde)
- 1598251-23-0(1-{(3-chloro-2-fluorophenyl)methylamino}-2-methylpropan-2-ol)
- 2162393-83-9(2-2-oxo-4-(trifluoroacetyl)piperazin-1-ylacetic acid)
- 440334-28-1(N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide)
- 2229032-14-6(5-2-(3-bromophenyl)ethyl-1,2-oxazol-3-amine)
- 1535177-84-4((2-Fluoro-3-iodophenyl)(methyl)sulfane)
- 2126162-04-5(6-Methyl-5-Quinolinesulfonamide)
- 117568-27-1(2-(4,5-Bis(benzyloxy)-2-nitrophenyl)acetonitrile)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
